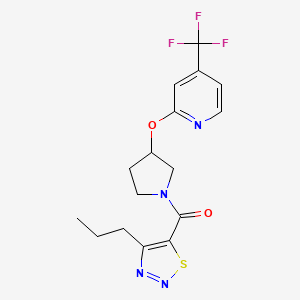

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(4-propylthiadiazol-5-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S/c1-2-3-12-14(26-22-21-12)15(24)23-7-5-11(9-23)25-13-8-10(4-6-20-13)16(17,18)19/h4,6,8,11H,2-3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFVPHRPLMCQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known to disrupt processes related to DNA replication

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells. This suggests that the compound might interfere with the cell cycle, but the exact mechanism remains to be elucidated.

Biochemical Pathways

Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives, it’s plausible that the compound could affect pathways related to DNA replication, repair, and transcription.

Result of Action

Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives, it’s plausible that the compound could induce cell cycle arrest or apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Functional Data Gaps

Critical limitations in the evidence prevent a rigorous comparison :

No direct analogs: The provided studies focus on unrelated compounds (e.g., nucleotide analogs in , environmental reports in –9) .

Biological activity: No studies on efficacy, toxicity, or mechanism of action are cited.

Q & A

Q. What are the key synthetic pathways and optimized reaction conditions for this compound?

The synthesis involves multi-step reactions, including:

- Coupling Reactions : Formation of the pyrrolidin-1-yl methanone core via nucleophilic substitution between thiadiazole and substituted pyrrolidine intermediates.

- Catalysts and Solvents : Use of palladium catalysts for cross-coupling reactions and polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .

- Temperature Control : Reflux conditions (80–120°C) to achieve high yields while minimizing side reactions .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- In Vitro Assays :

- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-Response Studies : IC determination to quantify potency .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo activity be resolved?

- Pharmacokinetic Profiling : Assess bioavailability and metabolite formation using LC-MS/MS .

- Experimental Model Refinement : Use humanized mouse models or 3D tumor spheroids to bridge in vitro-in vivo gaps .

- Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve efficacy .

Q. What computational methods predict binding affinity to target proteins?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- Free Energy Calculations : MM-PBSA to estimate binding free energies .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological profiles?

- Analog Synthesis : Modify substituents (e.g., trifluoromethyl group on pyridine, propyl chain on thiadiazole) .

- Activity Comparison : Test analogs against parent compound for improved potency/selectivity (see Table 1).

- Mechanistic Studies : Fluorescence polarization assays to quantify target engagement .

Q. Table 1: Comparative Biological Activities of Analogous Compounds

| Compound Modification | Biological Activity (IC, µM) | Key Structural Feature | Source |

|---|---|---|---|

| Trifluoromethyl → Methoxy | Anticancer: 12.3 ± 1.2 | Enhanced solubility | |

| Propyl → Pentyl (thiadiazole) | Antimicrobial: MIC = 8 µg/mL | Increased lipophilicity | |

| Pyrrolidine → Piperidine | Anti-inflammatory: 65% inhibition | Altered ring strain |

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies (pH 1–13) with HPLC monitoring to identify labile bonds .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .

- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.